2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an allyl group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Substitution Reactions: The allyl and p-tolyl groups are introduced through substitution reactions. The allyl group can be added via an allylation reaction, while the p-tolyl group can be introduced through a Friedel-Crafts alkylation.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether with methylamine to form the N-methylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The allyl and p-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The thioether linkage and the N-methylacetamide group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-5-(2-chloro-α,α,α-trifluoro-p-tolyl)oxy-3-methylindolin-2-one
- Allyl 5-cyano-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate
Uniqueness
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both an allyl group and a p-tolyl group, along with the thioether and N-methylacetamide functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-9-19-14(13-7-5-12(2)6-8-13)10-18-16(19)21-11-15(20)17-3/h4-8,10H,1,9,11H2,2-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYYRQCKMZDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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